molecular formula C17H15ClFNO3 B2859216 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate CAS No. 1794910-00-1

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate

Cat. No.: B2859216
CAS No.: 1794910-00-1
M. Wt: 335.76
InChI Key: OKSQPZHOADMDOW-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate is an organic compound that belongs to the class of carbamates and benzoates This compound is characterized by the presence of a carbamoyl group attached to a methyl group, which is further connected to a 3-chloro-4-fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-methylbenzylamine and 3-chloro-4-fluorobenzoic acid. These intermediates are then subjected to a series of reactions, including carbamoylation and esterification, to form the final product.

    Carbamoylation: The reaction between 2-methylbenzylamine and a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, results in the formation of {[(2-Methylphenyl)methyl]carbamoyl}methylamine.

    Esterification: The carbamoylated intermediate is then reacted with 3-chloro-4-fluorobenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzoate ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Substituted benzoate derivatives.

    Hydrolysis: 3-chloro-4-fluorobenzoic acid and {[(2-Methylphenyl)methyl]carbamoyl}methylamine.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme-catalyzed reactions.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may find applications in the development of new materials, coatings, or agrochemicals.

Mechanism of Action

The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate depends on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    {[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate: Similar structure but lacks the chloro and fluoro substituents.

    {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-fluorobenzoate: Similar structure but lacks the chloro substituent.

    {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chlorobenzoate: Similar structure but lacks the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents on the benzoate ring in {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. These features distinguish it from other similar compounds and may enhance its utility in various applications.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-13(11)9-20-16(21)10-23-17(22)12-6-7-15(19)14(18)8-12/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSQPZHOADMDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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